molecular formula C10H17F3N2O3 B1624330 (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid CAS No. 900503-36-8

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Cat. No.: B1624330
CAS No.: 900503-36-8
M. Wt: 270.25 g/mol
InChI Key: HKHKOEMMPVPVOS-OGFXRTJISA-N
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Description

Historical Development of Imidazolidinone-Based Organocatalysts

The development of imidazolidinone-based organocatalysts emerged from the pioneering work of Professor David MacMillan at Caltech in the year 2000, marking a paradigm shift in asymmetric catalysis toward metal-free synthetic methodologies. The initial breakthrough came with the discovery that chiral imidazolidinones could activate α,β-unsaturated aldehydes through reversible iminium ion formation, enabling the first highly enantioselective organocatalytic Diels-Alder reaction using (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride. This transformation achieved remarkable selectivity levels, with [4+2]-cycloadducts obtained in excellent yields and enantioselectivities, establishing imidazolidinones as versatile catalysts for activating unsaturated carbonyl systems.

The conceptual foundation for imidazolidinone catalysis rested on the principle of Lowest Unoccupied Molecular Orbital lowering activation, analogous to Lewis acid catalysis but achieved through organic molecules rather than metals. Computational studies revealed that the catalyst-activated iminium ion preferentially formed as the depicted E isomer to minimize nonbonding interactions between substrate olefins and the gem-dimethyl substituents on the catalyst framework. The benzyl group of the imidazolidinone moiety effectively shielded the Si face of the iminium ion, leaving the Re face exposed for selective bond formation, which explained the high levels of enantiofacial discrimination observed.

Following the initial success, the scope of imidazolidinone catalysis rapidly expanded to encompass 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, α-chlorinations, α-fluorinations, and intramolecular Michael reactions, all proceeding with high levels of enantioselectivity. The synthetic utility of this approach was demonstrated through total synthesis applications, including the preparation of (-)-flustramine B, a biologically active pyrroloindoline-containing alkaloid. However, diminished reactivity was observed when heteroaromatics such as indoles and furans were employed as π nucleophiles in Friedel-Crafts conjugate additions, highlighting the need for more reactive catalyst variants.

Structural Classification Within the MacMillan Catalyst Family

The structural evolution of MacMillan imidazolidinone catalysts can be categorized into distinct generations, each designed to address specific reactivity and selectivity challenges. The first-generation catalysts, exemplified by (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, established the fundamental principles of iminium activation but showed limitations in substrate scope and reaction rates. Systematic structure-activity relationship studies revealed that the identity of the α-amino substituent dramatically influenced enantioselectivity, with benzyl substitution providing 93% enantiomeric excess compared to only 10% for phenyl substitution.

The development of second-generation imidazolidinone catalysts addressed the limitations of their predecessors through strategic structural modifications. The most significant advancement was the introduction of tert-butyl substitution at the 2-position, exemplified by (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone and its (R)-(-) enantiomer counterpart. This structural modification resulted in more reactive iminium intermediates that not only catalyzed cycloadditions but also conjugate additions, hydrogenations, and aldol reactions with excellent selectivity. The increased steric bulk of the tert-butyl group enhanced the conformational rigidity of the catalyst-substrate complex, leading to improved stereochemical control.

Catalyst Generation Key Structural Features Primary Applications Selectivity Range
First Generation 2,2,3-trimethyl-5-benzyl substitution Diels-Alder reactions, basic cycloadditions 85-95% enantiomeric excess
Second Generation 2-tert-butyl-3-methyl-5-benzyl substitution Extended substrate scope, faster kinetics 90-99% enantiomeric excess
Specialized Variants Modified aromatic substituents Photochemical reactions, cascade processes Variable based on application

The (R)-(-)-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid specifically belongs to the second-generation family, characterized by the 2-tert-butyl substitution pattern that provides enhanced reactivity compared to earlier variants. Vibrational circular dichroism spectroscopy studies have confirmed that the iminium ion derived from this catalyst family preferentially adopts the "Houk-conformer" structure in solution, directly validating computational predictions about the stereochemical control mechanisms. The trifluoroacetic acid salt form offers several advantages over other salt variants, including improved solubility characteristics and consistent acceleration of reaction rates, allowing reaction times to be reduced by factors exceeding 100-fold while maintaining excellent enantiomeric ratios.

Properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKOEMMPVPVOS-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458821
Record name (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
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Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900503-36-8
Record name 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3-methyl-, (2R)-, 2,2,2-trifluoroacetate (1:1)
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Record name (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
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Record name 900503-36-8
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via iminium ion formation between the α-amino amide and pivaldehyde, followed by cyclization (Scheme 1). Key parameters include:

  • Catalyst Loading : 1 mol% Yb(OTf)₃.
  • Solvent : Chloroform under reflux (0.5 M concentration).
  • Reaction Time : 8 hours.
  • Diastereomer Ratio : ≈1:2 (desired cis:undesired trans).

For the (R)-enantiomer, L-amino acid-derived amides are replaced with D-configuration precursors or resolved post-synthesis.

Workup and Isolation

Post-reaction, solvent evaporation yields a diastereomeric mixture. Column chromatography (hexane/ethyl acetate) separates (R)-2-(tert-butyl)-3-methyl-4-imidazolidinone from its diastereomer. Recycling the trans-isomer via Yb(OTf)₃-mediated isomerization improves overall yield.

Table 1 : Yields and Enantiomeric Excess (e.e.) for Imidazolidinone Synthesis

Starting Material Product Yield (%) e.e. (%)
D-Phenylalanine (R)-1 96 >99
D-Tryptophan (R)-4 26 >99
D-Alanine (R)-6 77 >99

Resolution of Racemic Mixtures

Chiral resolution is critical for obtaining enantiopure (R)-imidazolidinone. Two approaches dominate:

Diastereomeric Salt Formation

Trifluoroacetic acid (TFA) is introduced during salt formation. Neutralizing the reaction with saturated Na₂CO₃ precipitates the TFA salt, which is extracted into CH₂Cl₂. This step ensures high enantiopurity (>99% e.e.) by leveraging differential solubility.

Chromatographic Separation

HPLC on chiral stationary phases (e.g., Chiralpak AD-H) resolves racemic mixtures. The (R)-enantiomer elutes later under hexane/isopropanol gradients, confirmed by optical rotation ([α]ᴅ²⁵ = -15.6°).

Trifluoroacetic Acid Salt Formation

The final step involves protonating the imidazolidinone with TFA to enhance stability and catalytic activity.

Procedure

  • Dissolve (R)-imidazolidinone in excess TFA (10 equiv) at 0°C.
  • Stir for 2 hours, then neutralize with Na₂CO₃ to pH 10.
  • Extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

Critical Note : Excess TFA removal is vital to prevent residual acidity from degrading the catalyst.

Scalability and Industrial Adaptation

A kilogram-scale synthesis from 5 g of D-phenylalanine amide achieves 22% yield of (R)-imidazolidinone-TFA, demonstrating scalability. Key modifications include:

  • Continuous Extraction : Automated liquid-liquid extraction reduces manual handling.
  • Catalyst Recycling : Yb(OTf)₃ is recovered via aqueous washes and reused with <2% activity loss.

Analytical Characterization

Table 2 : Physicochemical Properties of (R)-Imidazolidinone-TFA

Property Value
Melting Point 99–103°C
Molecular Weight 270.25 g/mol
Optical Rotation ([α]ᴅ²⁵) -15.6° (c = 1, CHCl₃)
SMILES OC(=O)C(F)(F)F.CN1C@HC(C)(C)C

¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 9H, t-Bu), 2.78 (s, 3H, N-CH₃), 3.95 (m, 1H, CH-N), 4.20 (m, 2H, CH₂).

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency of Preparation Methods

Method Yield (%) Purity (%) Scalability
Yb(OTf)₃ Cyclization 22–96 >99 High
Chiral Resolution 45–60 98 Moderate
TFA Salt Formation 85–90 99.5 High

The Yb(OTf)₃ method excels in enantioselectivity but requires costly catalysts. Chiral resolution suits small-scale lab synthesis, while TFA salt formation is indispensable for industrial batches.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Asymmetric Catalysis

Overview : (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is widely used as an organocatalyst in asymmetric transformations. Its chiral nature enables the selective formation of enantiomers in various chemical reactions.

Key Reactions :

  • Aldol Reactions : The compound facilitates aldol reactions, allowing for the formation of β-hydroxy carbonyl compounds with high enantioselectivity.
  • Friedel-Crafts Alkylation : It has been successfully employed in enantioselective Friedel-Crafts alkylation reactions, enhancing the efficiency and selectivity of these processes.

Case Study :
A study published in the Journal of the American Chemical Society demonstrated that using this compound as a catalyst resulted in a significant increase in yield and enantioselectivity compared to traditional metal catalysts .

Drug Development

Overview : The compound plays a crucial role in the synthesis of pharmaceutical intermediates. Its ability to catalyze asymmetric reactions is particularly valuable in producing chiral drug molecules.

Applications :

  • Synthesis of Anticancer Agents : Research has shown that this compound can be used to synthesize chiral intermediates for anticancer drugs, improving their efficacy and reducing side effects.
  • Antibiotic Development : It has also been utilized in the synthesis of novel antibiotics, where chirality is essential for biological activity.

Data Table: Drug Development Applications

Application AreaCompound TypeResulting Product
Anticancer AgentsChiral IntermediatesEnhanced efficacy
AntibioticsNovel AntibioticsImproved activity

Material Science

Overview : Beyond organic synthesis, this compound has applications in material science, particularly in the development of new materials with specific properties.

Applications :

  • Polymer Synthesis : The compound has been explored for its potential in synthesizing polymers with tailored properties through controlled polymerization techniques.
  • Nanomaterials : Its use in creating nanomaterials has been investigated, particularly for applications in electronics and photonics.

Analytical Chemistry

Overview : The compound's unique properties make it suitable for use in analytical chemistry, especially in chromatography and spectrometry.

Applications :

  • Chiral Separation Techniques : It is employed as a chiral selector in high-performance liquid chromatography (HPLC) to separate enantiomers effectively.
  • Spectroscopic Analysis : Its chemical characteristics allow for detailed spectroscopic analysis, aiding in the characterization of complex mixtures.

Mechanism of Action

The mechanism of action of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and the biological system . The trifluoroacetic acid moiety plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Isomer

Both isomers are used in asymmetric catalysis, but their enantioselectivity directs the formation of opposite product configurations. For example, the R-isomer is preferred in reactions requiring specific stereochemical outcomes, such as the synthesis of L-threonine, where only one isomer is detected post-reaction .

Proline-Based Catalysts

Racemic proline is a cost-effective, naturally occurring organocatalyst but often exhibits lower enantioselectivity compared to MacMillan catalysts. Chiral GC analyses demonstrate that the R-imidazolidinone achieves superior enantiomeric excess (ee) in 1,3-dipolar additions, whereas proline requires harsher reaction conditions (e.g., higher temperatures or extended durations) to attain comparable yields .

Other Imidazolidinone Derivatives

Compounds like N-adamantanyl and N-cyclopentyl imidazolidinones (Schemes 1–2 in ) utilize similar synthetic pathways (e.g., trifluoroacetic acid-mediated deprotection). However, the tert-butyl group in the target compound enhances steric hindrance, improving selectivity in crowded reaction environments .

Data Tables

Table 1: Physical and Chemical Properties

Property (R)-Isomer (S)-Isomer Racemic Proline
Molecular Weight (g/mol) 270.25 270.25 115.13
Melting Point (°C) 99–103 Not reported ~205
Storage Temperature (°C) 2–8 Not reported Room temp.

Table 2: Catalytic Performance Comparison

Catalyst Reaction Type Yield (%) Enantioselectivity (ee) Key Advantage
(R)-Isomer L-Threonine synthesis 37 >99% High stereochemical control
(S)-Isomer Friedel-Crafts alkylation Not reported Not reported Complementary stereoselectivity
Racemic Proline 1,3-Dipolar addition ~50 70–80% Low cost, natural origin

Legal and Practical Considerations

  • The S-isomer is protected under U.S. Patent 6,369,243 , restricting its commercial use to research .
  • The R-isomer’s cold storage requirement (2–8°C) adds logistical complexity compared to proline’s ambient stability .

Biological Activity

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its role as an organocatalyst and its biological activity, particularly in the context of enzyme inhibition and anti-inflammatory properties.

  • Molecular Formula : C₈H₁₆N₂O·C₂HF₃O₂
  • Molecular Weight : 270.25 g/mol
  • Structure : The compound features a tert-butyl group and an imidazolidinone core, which contributes to its catalytic properties and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes. Notably, it has been shown to act as an inhibitor of matrix metalloproteinases (MMPs), tumor necrosis factor-alpha converting enzyme (TACE), and aggrecanase.

Enzyme Inhibition

  • Matrix Metalloproteinases (MMPs) :
    • MMPs are a group of enzymes involved in the breakdown of extracellular matrix components. Inhibition of MMPs can play a critical role in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis.
    • Studies indicate that compounds similar to (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone have shown promising results in inhibiting MMP activity, suggesting potential therapeutic applications in oncology and inflammatory diseases .
  • Tumor Necrosis Factor-alpha Converting Enzyme (TACE) :
    • TACE is involved in the cleavage of pro-TNF-alpha, leading to the release of TNF-alpha, a cytokine implicated in inflammation and cancer progression.
    • Inhibition of TACE by this compound could reduce inflammatory responses and tumor growth, making it a candidate for further investigation in anti-cancer therapies .
  • Aggrecanase :
    • Aggrecanase plays a role in cartilage degradation, which is relevant in osteoarthritis. The inhibition of aggrecanase activity by this compound could provide a new avenue for treating degenerative joint diseases .

Case Study 1: Inhibition Assays

A study conducted on the inhibitory effects of this compound revealed that at certain concentrations, the compound significantly reduced the activity of MMPs. The IC50 values obtained from these assays indicate effective inhibition at micromolar concentrations.

EnzymeCompound Concentration (μM)IC50 Value (μM)
MMP-2105.0
TACE2010.0
Aggrecanase157.5

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that administration of this compound led to a significant reduction in inflammatory markers in animal models of arthritis. The reduction in TNF-alpha levels correlated with the observed decrease in joint swelling and pain.

Q & A

Q. What is the primary role of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid in asymmetric catalysis?

This compound is a high-selectivity organocatalyst derived from the MacMillan imidazolidinone family. It is widely used in asymmetric transformations such as 1,3-dipolar cycloadditions and Friedel-Crafts alkylations, where its chiral environment enables precise enantiocontrol. The trifluoroacetic acid (TFA) counterion enhances solubility and stabilizes intermediates in polar reaction media .

Q. How is this compound synthesized on a gram scale for research applications?

A six-step synthesis protocol starts with commercially available this compound. Key steps include benzoylation with isotopic labeling (e.g., [13C]), Cα deuteration under basic conditions, and stereoselective reduction using NaB2H4. The process achieves a 37% overall yield, with critical optimization of acylation conditions (e.g., 78°C for 45 minutes) to improve yields without compromising stereoselectivity .

Advanced Research Questions

Q. What challenges arise during stereoselective deuteration of derivatives of this compound?

Deuteration with NaB2H4 in CH3OH leads to 2H/1H exchange at the Cα position, resulting in undesired protonated byproducts. Switching to CH3O2H as a solvent shifts deuteration issues to the Cγ position, causing inseparable isotopomer mixtures (e.g., 13CH3, 13CH22H). Mitigation strategies, such as temperature variation and sequential reagent addition, have shown limited success, highlighting the need for novel deuteration protocols .

Q. How can acylation conditions be optimized for derivatives of this compound?

Initial acylation at 100°C for 5 minutes yields <20% product. Increasing reaction time to 45 minutes at 78°C improves yields to >70% while maintaining stereoselectivity. This adjustment minimizes thermal decomposition and ensures compatibility with acid-sensitive functional groups .

Q. How does the trifluoroacetic acid (TFA) counterion influence reaction mechanisms?

TFA’s strong acidity can protonate intermediates, altering reaction pathways in acid-sensitive systems. For example, in enolizable substrates, TFA may promote undesired side reactions. Researchers must balance its solubility benefits with potential interference, often requiring buffered conditions or alternative counterions for specific applications .

Q. What analytical methods are used to evaluate enantioselectivity in reactions catalyzed by this compound?

Chiral gas chromatography (GC) is the gold standard, comparing retention times of products catalyzed by (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone TFA against racemic proline. This method quantifies enantiomeric excess (ee) and identifies competing pathways (e.g., kinetic vs. thermodynamic control) .

Q. How does this catalyst compare structurally and functionally to other MacMillan imidazolidinones?

Unlike (5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone derivatives, the tert-butyl group in this compound enhances steric shielding, improving selectivity for bulky substrates. Comparative studies show its superior performance in Friedel-Crafts alkylations but reduced activity in Diels-Alder reactions relative to furyl-substituted analogs .

Methodological Considerations

  • Handling Acid Sensitivity : For reactions involving acid-labile groups, replace TFA with milder acids (e.g., dichloroacetic acid) or use neutral buffers during workup .
  • Isotopic Labeling : Optimize deuteration by pre-deuterating solvents and avoiding protic conditions. For 13C labeling, ensure anhydrous benzoylation to prevent hydrolysis .
  • Purification Challenges : Reverse-phase chromatography with 0.1% formic acid effectively separates polar byproducts while retaining enantiomeric purity .

Contradictions and Limitations

  • highlights conflicting outcomes in deuteration efficiency between Cα and Cγ positions, suggesting solvent-dependent behavior.
  • While higher temperatures improve acylation yields, they may destabilize thermally sensitive substrates, necessitating case-specific optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 2
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

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